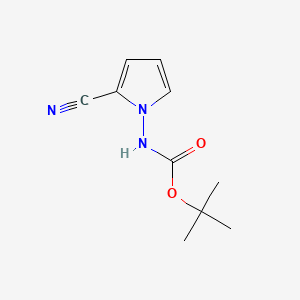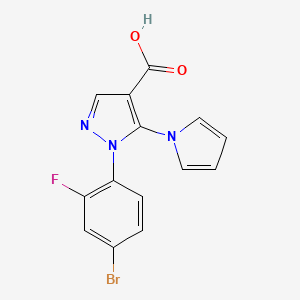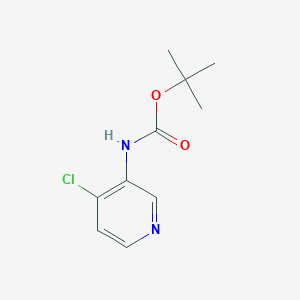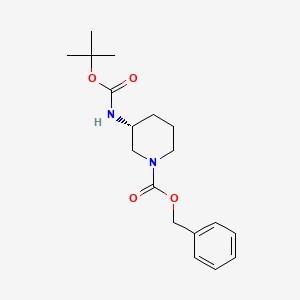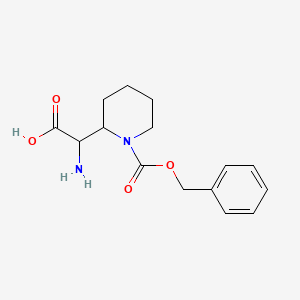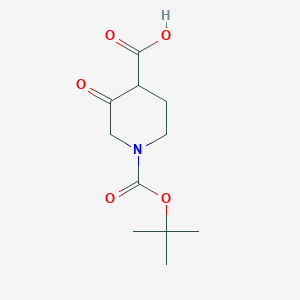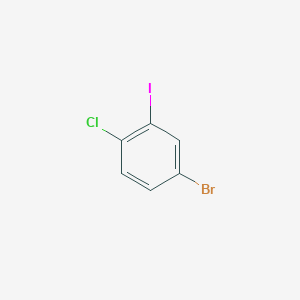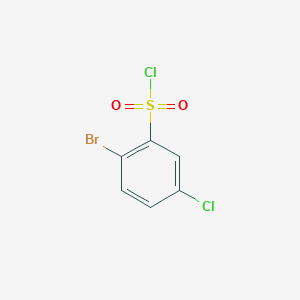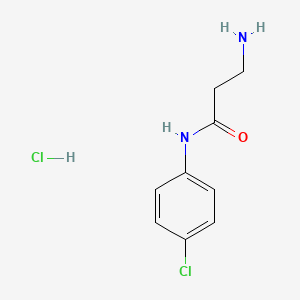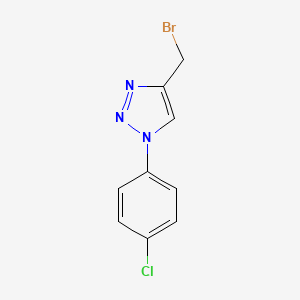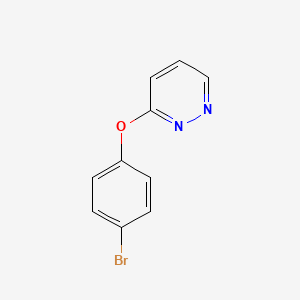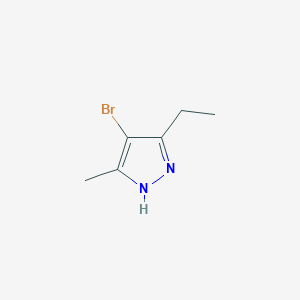
6-Bromo-4-chloro-2-phenylquinazoline
Descripción general
Descripción
“6-Bromo-4-chloro-2-phenylquinazoline” is a chemical compound with the empirical formula C14H8BrClN2 and a molecular weight of 319.58 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string Clc1nc(-c2ccccc2)c3cc(Br)ccc3n1 . The InChI key for this compound is XHAZRLJQCFZAAJ-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Antimicrobial and Antimalarial Agents
6-Bromo-4-chloro-2-phenylquinazoline and its derivatives have been synthesized and evaluated for their antimicrobial and antimalarial activities. These compounds exhibit significant activity against various microorganisms and the malaria parasite P. falciparum (Parthasaradhi et al., 2015).
Antibacterial Evaluation
A novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one was synthesized and assessed for antibacterial activity. The crystal structure and molecular interactions of this compound were also analyzed, showing significant antibacterial properties (Ouerghi et al., 2021).
Antiviral and Cytotoxic Activities
Derivatives of this compound were synthesized and tested for their antiviral activity against HIV, HSV, and vaccinia viruses. Some compounds showed distinct antiviral activity, particularly against Herpes simplex and vaccinia viruses (Selvam et al., 2010).
Photophysical Properties
The electronic absorption and emission properties of polycarbo-substituted quinazolines derived from this compound were studied. These studies are crucial for understanding the intramolecular charge transfer properties of these compounds (Mphahlele et al., 2015).
Synthesis and Pharmacological Activities
Various derivatives of 6-bromoquinazolinones, known for their pharmacological importance such as anti-inflammatory, analgesic, and antibacterial activities, were synthesized and characterized. Their pharmacological activities were evaluated, showing significant results (Rajveer et al., 2010).
Cytotoxicity Studies
The cytotoxicity of novel polycarbo-substituted imidazo[1,2-c]quinazolines derived from this compound was examined. These compounds were screened for their effects on human breast adenocarcinoma and cervical cancer cells, highlighting their potential in cancer research (Khoza et al., 2015).
Synthesis and Antimicrobial Activity of Quinazolinones
This compound derivatives were synthesized and tested for their antimicrobial activity, showing effectiveness against a range of bacterial strains. This research contributes to the development of new antimicrobial agents (Patel et al., 2006).
Safety and Hazards
“6-Bromo-4-chloro-2-phenylquinazoline” is toxic if swallowed and causes skin irritation and serious eye damage. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Propiedades
IUPAC Name |
6-bromo-4-chloro-2-phenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2/c15-10-6-7-12-11(8-10)13(16)18-14(17-12)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGYEVWBXVPXGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680051 | |
| Record name | 6-Bromo-4-chloro-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412923-42-3 | |
| Record name | 6-Bromo-4-chloro-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


